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molecular formula C5HClN4O2S B1357950 2-Chloro-5-nitro-4-thiocyanatopyrimidine CAS No. 98027-74-8

2-Chloro-5-nitro-4-thiocyanatopyrimidine

Cat. No. B1357950
M. Wt: 216.61 g/mol
InChI Key: GVMBHKFNIKBISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344135B2

Procedure details

To a solution of 2,4-dichloro-5-nitropyrimidine (16.7 g, 85.8 mmol) in acetic acid (100 mL) was added at room temperature potassium thiocyanate (8.82 g, 90.8 mmol) over 1.5 hr or longer, and the mixture was stirred for 3 hr. The reaction mixture was poured into vigorously stirred water (500 mL), and the mixture was stirred for 30 min. The resulting solid was collected by filtration, and dried to give the title compound (16.5 g, 89%) as pale-yellow crystals.
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[S-:12][C:13]#[N:14].[K+].O>C(O)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]([S:12][C:13]#[N:14])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Name
potassium thiocyanate
Quantity
8.82 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)SC#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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